AMG-548 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

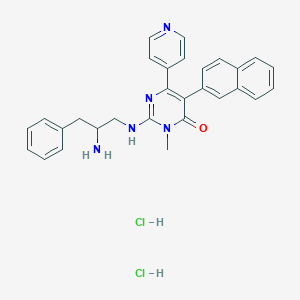

Molecular Formula |

C29H29Cl2N5O |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

2-[(2-amino-3-phenylpropyl)amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;dihydrochloride |

InChI |

InChI=1S/C29H27N5O.2ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);2*1H |

InChI Key |

WQZUYJOJJJERDI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AMG-548 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 dihydrochloride is a potent and selective, orally active small molecule inhibitor. Contrary to potential initial misconceptions, extensive biochemical and cellular data demonstrate that AMG-548 does not target the P2X7 receptor. Instead, its primary mechanism of action is the highly specific inhibition of the p38α mitogen-activated protein kinase (MAPK). This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of AMG-548 activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

This compound functions as a potent and selective inhibitor of p38α, a key enzyme in the MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The selectivity of AMG-548 for p38α over other p38 isoforms and a wide range of other kinases is a defining feature of its pharmacological profile.

The binding of AMG-548 to p38α prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory response. This targeted inhibition has significant implications for the production of pro-inflammatory cytokines.

Kinase Inhibitory Potency and Selectivity

Quantitative analysis of AMG-548's inhibitory activity reveals a high affinity for p38α. The table below summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) against various kinases, highlighting its selectivity.[1][2][3][4][5]

| Target Kinase | Ki (nM) | IC50 (nM) | Fold Selectivity vs. p38α |

| p38α | 0.5 | - | 1 |

| p38β | 36 | - | 72 |

| p38γ | 2600 | - | 5200 |

| p38δ | 4100 | - | 8200 |

| JNK2 | 39 | - | 78 |

| JNK3 | 61 | - | 122 |

| TNFα (LPS-stimulated whole blood) | - | 3 | - |

| IL-1β (LPS-stimulated whole blood) | - | 7 | - |

| IL-8 (TNFα-induced whole blood) | - | 0.7 | - |

| IL-6 (IL-1β-induced whole blood) | - | 1.3 | - |

Downstream Signaling Consequences

By inhibiting p38α, AMG-548 effectively blocks the signaling cascade responsible for the production of several key inflammatory mediators. This is demonstrated by its potent inhibition of cytokine release in human whole blood assays.[1][2]

Off-Target Activity: Inhibition of Wnt Signaling via Casein Kinase 1 (CK1) Isoforms

In addition to its primary activity against p38α, AMG-548 has been shown to inhibit the Wnt signaling pathway. This occurs through the direct inhibition of Casein kinase 1 isoforms δ and ε (CK1δ/ε).[1][2][3] This cross-reactivity is an important consideration in the overall pharmacological profile of the compound.

Signaling Pathway Diagrams

To visually represent the mechanism of action of AMG-548, the following diagrams illustrate the canonical p38 MAPK signaling pathway and the point of inhibition by AMG-548, as well as its off-target effects on the Wnt signaling pathway.

Caption: The p38 MAPK signaling pathway and the inhibitory action of AMG-548.

Caption: Off-target inhibition of the Wnt signaling pathway by AMG-548.

Experimental Protocols

The following outlines the general methodologies employed to characterize the mechanism of action of AMG-548.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory potency (Ki) of AMG-548 against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

-

AMG-548 is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Human Whole Blood Assays

-

Objective: To assess the functional activity of AMG-548 in a complex biological matrix by measuring the inhibition of cytokine production.

-

Methodology:

-

Freshly drawn human whole blood is pre-incubated with various concentrations of AMG-548.

-

Inflammatory stimuli are added to induce cytokine production (e.g., lipopolysaccharide [LPS] to stimulate TNFα and IL-1β; TNFα to stimulate IL-8; IL-1β to stimulate IL-6).

-

The blood is incubated for a specified time at 37°C.

-

Plasma is separated by centrifugation.

-

Cytokine levels in the plasma are quantified using enzyme-linked immunosorbent assays (ELISA).

-

IC50 values are determined by plotting the percentage of inhibition against the log concentration of AMG-548.

-

Wnt Signaling Assay (hDvl2 Shift)

-

Objective: To evaluate the effect of AMG-548 on the Wnt signaling pathway.

-

Methodology:

-

Cells expressing human Dishevelled-2 (hDvl2) are treated with AMG-548 at a specified concentration (e.g., 10 µM).[2]

-

Wnt signaling is activated, typically leading to a phosphorylation-dependent electrophoretic mobility shift of hDvl2.

-

Cell lysates are prepared and subjected to SDS-PAGE and Western blotting using an anti-hDvl2 antibody.

-

Inhibition of the hDvl2 mobility shift indicates disruption of the Wnt signaling cascade.

-

Pharmacokinetics

Pharmacokinetic studies in preclinical models provide insights into the oral bioavailability and half-life of AMG-548.[1][2]

| Species | Oral Bioavailability (F%) | Half-life (t1/2, hours) |

| Rat | 62 | 4.6 |

| Dog | 47 | 7.3 |

Conclusion

This compound is a selective p38α MAPK inhibitor with potent anti-inflammatory properties demonstrated through the inhibition of key pro-inflammatory cytokines. Its well-defined mechanism of action, coupled with oral bioavailability, has positioned it as a significant tool for research in inflammatory diseases. It is crucial for researchers to note its cross-reactivity with CK1δ/ε and the resulting inhibition of the Wnt signaling pathway when designing and interpreting experimental outcomes. The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of this and related compounds.

References

AMG-548 Dihydrochloride: A Technical Guide to its p38α Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AMG-548 dihydrochloride, a potent inhibitor of p38 mitogen-activated protein kinase alpha (p38α). The document details its inhibitory activity against p38 isoforms and other kinases, outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of AMG-548 Selectivity

The selectivity of AMG-548 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory activities.

Table 1: Inhibitory Activity of AMG-548 against p38 Isoforms

| Target | Ki (nM) | IC50 (nM) | Fold Selectivity vs. p38α (based on Ki) |

| p38α | 0.5[1][2][3] | 0.5[4] | 1 |

| p38β | 3.6[3] | 3.6[4] | 7.2 |

| p38γ | 2600[1][3][4] | 2600[4] | 5200 |

| p38δ | 4100[1][3][4] | 4100[4] | 8200 |

Table 2: Inhibitory Activity of AMG-548 against Other Kinases

| Target | Ki (nM) |

| JNK2 | 39[1][2] |

| JNK3 | 61[1][2] |

| Casein Kinase Iδ (CKIδ) | Inhibition reported[4] |

| Casein Kinase Iε (CKIε) | Inhibition reported[4] |

AMG-548 also demonstrates over 1000-fold selectivity against a panel of 36 other kinases[3].

Table 3: Cellular Activity of AMG-548 in Human Whole Blood

| Stimulus | Measured Cytokine | IC50 (nM) |

| LPS | TNFα | 3[1][2][3] |

| LPS | IL-1β | 7[1] |

| TNFα | IL-8 | 0.7[1] |

| IL-1β | IL-6 | 1.3[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections describe the protocols for key experiments cited in the characterization of AMG-548.

In Vitro Kinase Inhibition Assay (for Ki/IC50 Determination)

This assay quantifies the inhibitory potency of a compound against a purified kinase.

Objective: To determine the concentration of AMG-548 required to inhibit 50% of the activity (IC50) of p38 isoforms and other kinases, and to calculate the inhibitor constant (Ki).

Materials:

-

Purified recombinant human p38α, p38β, p38γ, p38δ, and other kinases of interest.

-

Specific peptide substrate for each kinase (e.g., ATF-2 for p38).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).

-

Kinase reaction termination solution (e.g., phosphoric acid).

-

Filter plates or other separation matrix.

-

Scintillation counter or luminescence/fluorescence plate reader.

Procedure:

-

Compound Preparation: Perform serial dilutions of the AMG-548 stock solution to create a range of concentrations.

-

Kinase Reaction:

-

In a microplate, combine the kinase, its specific substrate, and the assay buffer.

-

Add the diluted AMG-548 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the termination solution.

-

Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unreacted ATP.

-

Wash the filter plate to remove residual ATP.

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be based on luminescence or fluorescence.

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the AMG-548 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

-

Human Whole Blood Assay for Cytokine Inhibition

This cellular assay measures the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.

Objective: To determine the IC50 of AMG-548 for the inhibition of LPS-induced TNFα and IL-1β production.

Materials:

-

Freshly drawn human whole blood from healthy donors.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution in DMSO.

-

RPMI 1640 medium.

-

ELISA kits for human TNFα and IL-1β.

Procedure:

-

Blood Collection: Collect whole blood into heparinized tubes.

-

Compound Incubation:

-

In a 96-well plate, add small aliquots of serially diluted AMG-548.

-

Add the whole blood to each well and incubate for a predefined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

-

-

Stimulation:

-

Add LPS to the wells to a final concentration known to induce robust cytokine production (e.g., 100 ng/mL). Include a non-stimulated control.

-

Incubate for an extended period (e.g., 4-6 hours for TNFα, 18-24 hours for IL-1β) at 37°C.

-

-

Plasma Separation:

-

Centrifuge the plate to separate the plasma from the blood cells.

-

Carefully collect the plasma supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of TNFα and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production at each concentration of AMG-548 relative to the DMSO-treated, LPS-stimulated control.

-

Plot the percentage inhibition against the logarithm of the AMG-548 concentration and fit the data to determine the IC50 value.

-

Cellular Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)

This assay is used to investigate off-target effects, such as the observed inhibition of the Wnt/β-catenin pathway by AMG-548.[4]

Objective: To quantify the inhibitory effect of AMG-548 on Wnt/β-catenin signaling.

Materials:

-

A cell line engineered to express a β-catenin-responsive luciferase reporter (e.g., SuperTOPflash).

-

Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).

-

This compound stock solution in DMSO.

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of AMG-548 for a short period before stimulation.

-

Pathway Activation: Add the Wnt pathway agonist to the wells to stimulate the reporter gene expression. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 16-24 hours).

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells.

-

Add the luciferase assay reagent to the lysate.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel MTT assay or a multiplexed viability dye).

-

Calculate the percentage inhibition of the Wnt-induced luciferase signal at each AMG-548 concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stresses and inflammatory cytokines.[5][6][7] AMG-548 specifically targets p38α, a central node in this pathway.

Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like AMG-548.

Caption: Workflow for kinase inhibitor selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

AMG-548 Dihydrochloride: A Technical Guide to its Signaling Pathways and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 dihydrochloride is a potent and highly selective, orally bioavailable inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the pathogenesis of inflammatory diseases. Consequently, p38α has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the signaling pathways modulated by AMG-548, its mechanism of action, and its pharmacological properties. In addition to its on-target effects, this document will also explore the off-target activities of AMG-548, particularly its influence on the Wnt/β-catenin signaling pathway through the inhibition of Casein Kinase 1 (CK1) isoforms. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and related signaling pathways.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress. Of the four p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary mediator of the inflammatory response. Upon activation, p38α phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. Given its central role in inflammation, the development of selective p38α inhibitors has been a major focus of drug discovery efforts for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. AMG-548 is a potent and selective inhibitor of p38α, and this guide details its effects on cellular signaling.

Core Signaling Pathway: p38 MAPK Inhibition

AMG-548 exerts its primary therapeutic effect by directly inhibiting the kinase activity of p38α. The canonical p38 MAPK signaling pathway is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks) and MAPK kinases (MKKs). MKK3 and MKK6 are the primary activators of p38 MAPKs through dual phosphorylation on threonine and tyrosine residues within the activation loop.

Activated p38α, in turn, phosphorylates and activates a number of downstream targets, most notably MAPK-activated protein kinase 2 (MK2). Activated MK2 plays a crucial role in post-transcriptional regulation of inflammatory cytokine production by stabilizing the mRNAs of cytokines such as TNF-α and IL-6. By inhibiting p38α, AMG-548 prevents the activation of MK2 and other downstream substrates, thereby suppressing the production of these key inflammatory mediators.

Figure 1: AMG-548 Inhibition of the p38 MAPK Signaling Pathway.

Off-Target Signaling Pathway: Wnt/β-catenin Inhibition

Interestingly, AMG-548 has been shown to exhibit off-target activity by inhibiting the Wnt/β-catenin signaling pathway.[1][2] This effect is not mediated through its primary target, p38α, but rather through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]

In the canonical Wnt pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" consisting of Axin, APC, GSK3β, and CK1. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes.

AMG-548's inhibition of CK1δ/ε disrupts the function of the destruction complex, paradoxically leading to an inhibition of the Wnt pathway. While CK1α is a positive regulator of β-catenin degradation within the destruction complex, CK1δ and CK1ε have a role in phosphorylating Dishevelled (Dvl), which is a key step in transducing the Wnt signal and inactivating the destruction complex. By inhibiting CK1δ/ε, AMG-548 prevents the Wnt-induced stabilization of β-catenin.[1][2]

Figure 2: Off-Target Inhibition of the Wnt/β-catenin Pathway by AMG-548.

Quantitative Data

The following tables summarize the key quantitative data for AMG-548, including its inhibitory constants (Ki) against various kinases and its half-maximal inhibitory concentrations (IC50) in cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of AMG-548

| Target Kinase | Ki (nM) | Selectivity vs. p38α | Reference |

| p38α | 0.5 | - | [1] |

| p38β | 36 | 72-fold | [1] |

| p38γ | 2600 | 5200-fold | [1] |

| p38δ | 4100 | 8200-fold | [1] |

| JNK2 | 39 | 78-fold | [1] |

| JNK3 | 61 | 122-fold | [1] |

Table 2: Cellular Activity of AMG-548

| Assay | Cell Type/System | IC50 (nM) | Reference |

| LPS-stimulated TNFα production | Human Whole Blood | 3 | [1] |

| LPS-stimulated IL-1β production | Human Whole Blood | 7 | [1] |

| TNFα-induced IL-8 production | Human Whole Blood | 0.7 | [1] |

| IL-1β-induced IL-6 production | Human Whole Blood | 1.3 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of AMG-548.

p38α Kinase Assay (In Vitro)

This protocol describes a common method for measuring the in vitro kinase activity of p38α and the inhibitory potential of compounds like AMG-548.

Figure 3: A typical workflow for an in vitro p38α kinase assay.

Materials:

-

Recombinant human p38α enzyme

-

p38α substrate (e.g., ATF2, myelin basic protein)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of AMG-548 in kinase assay buffer.

-

Enzyme and Inhibitor Incubation: Add recombinant p38α enzyme to the wells of a microplate containing the diluted AMG-548 or vehicle control. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the p38α substrate and ATP to each well.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

ELISA: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Luminescent Assay: Using a kit like ADP-Glo™ that measures the amount of ADP produced during the kinase reaction.

-

-

Data Analysis: Determine the IC50 value of AMG-548 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood LPS-Stimulated TNFα Production Assay (Cell-Based)

This ex vivo assay measures the ability of a compound to inhibit the production of TNF-α in a physiologically relevant setting.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Compound Preparation: Prepare serial dilutions of AMG-548 in RPMI 1640 medium.

-

Blood Treatment: In a 96-well plate, add the diluted AMG-548 or vehicle control to wells containing fresh human whole blood.

-

Stimulation: Add LPS to a final concentration of 1-10 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

-

Plasma Collection: Centrifuge the plate to pellet the blood cells and carefully collect the plasma supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of AMG-548 and determine the IC50 value as described above.

Pharmacokinetics

While extensive clinical pharmacokinetic data for AMG-548 is not publicly available as it has not progressed to widespread clinical use, preclinical studies have provided some insights. Unfortunately, specific pharmacokinetic parameters for AMG-548 in common preclinical species were not found in the provided search results. For a related compound, VX-548, pharmacokinetic studies in rats have shown gender differences in metabolism and oral bioavailability.[3]

Clinical Development Status

A thorough review of the literature and clinical trial databases indicates that there are no active or completed clinical trials for AMG-548.[4] Initial preclinical data suggested its potential in treating inflammatory conditions like arthritis, however, it does not appear to have advanced into human clinical studies. The clinical trial information that is sometimes associated with "AMG-548" often refers to a different compound, VX-548, which is a NaV1.8 inhibitor being developed for pain management.

Conclusion

This compound is a powerful research tool for investigating the role of the p38α MAPK signaling pathway in various biological processes, particularly in inflammation. Its high potency and selectivity for p38α make it a valuable pharmacological probe. The discovery of its off-target effects on the Wnt/β-catenin pathway via CK1δ/ε inhibition highlights the importance of comprehensive selectivity profiling in drug development and provides an additional avenue for exploring the biological consequences of inhibiting these kinases. While AMG-548 has not progressed to clinical trials, the wealth of preclinical data available, as summarized in this guide, provides a solid foundation for researchers utilizing this compound in their studies.

References

The Potent Inhibition of TNF-α by AMG-548 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and effect of AMG-548 dihydrochloride on Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine implicated in inflammatory diseases. AMG-548 is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of TNF-α. This document details the quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of autoimmune and inflammatory disorders.[1] Consequently, the inhibition of TNF-α production or activity has been a major focus for therapeutic intervention. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates the biosynthesis of TNF-α at both the transcriptional and translational levels.[2][3] this compound has emerged as a potent and selective inhibitor of the p38α isoform, demonstrating significant potential in modulating TNF-α production.[2][4] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of AMG-548's effect on TNF-α.

Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

AMG-548 exerts its inhibitory effect on TNF-α production by targeting p38α MAPK. The p38 MAPK signaling cascade is activated by various inflammatory stimuli, including lipopolysaccharide (LPS), leading to the activation of downstream substrates that ultimately control TNF-α gene transcription and mRNA translation.[5][6] By selectively binding to and inhibiting the kinase activity of p38α, AMG-548 effectively blocks these downstream events, resulting in a potent suppression of TNF-α synthesis.[2][3]

Signaling Pathway Diagram

Caption: p38α MAPK signaling pathway leading to TNF-α production and its inhibition by AMG-548.

Quantitative Data: Inhibitory Potency of AMG-548

AMG-548 is a highly potent inhibitor of p38α and demonstrates exceptional efficacy in cellular assays measuring TNF-α production. The following tables summarize the key quantitative data available for this compound.

Table 1: Kinase Inhibitory Potency of AMG-548

| Target Kinase | Ki (nM) | Selectivity vs. p38α |

| p38α | 0.5 | - |

| p38β | 36 | 72-fold |

| p38γ | >1000 | >2000-fold |

| p38δ | >1000 | >2000-fold |

| Data sourced from multiple references.[4] |

Table 2: Cellular Inhibitory Activity of AMG-548 on LPS-Stimulated Cytokine Production in Human Whole Blood

| Cytokine | IC50 (nM) |

| TNF-α | 3 |

| IL-1β | 7 |

| Data sourced from multiple references.[4] |

Experimental Protocols

This section provides a detailed, representative protocol for assessing the in vitro efficacy of AMG-548 in inhibiting LPS-induced TNF-α production in a human whole blood assay.

In Vitro Inhibition of LPS-Induced TNF-α Production in Human Whole Blood

Objective: To determine the dose-dependent inhibitory effect of AMG-548 on TNF-α production in human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Heparinized whole blood from healthy human donors

-

RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Procedure:

-

Preparation of AMG-548 Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute the stock solution in RPMI 1640 medium to create a series of working concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.

-

Blood Collection and Handling: Collect fresh human whole blood into tubes containing heparin as an anticoagulant. The blood should be used within 2 hours of collection.

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of the diluted AMG-548 working solutions to triplicate wells.

-

Include vehicle control wells (containing RPMI with the same final concentration of DMSO as the compound wells) and unstimulated control wells (containing RPMI with DMSO but no LPS).

-

Add heparinized whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound equilibration.

-

-

Stimulation: Prepare a working solution of LPS in RPMI 1640 medium. Add the LPS solution to all wells except for the unstimulated controls to achieve a final concentration that elicits a robust TNF-α response (typically in the range of 10-100 ng/mL).

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

-

TNF-α Quantification: Measure the concentration of TNF-α in the collected plasma supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the mean TNF-α concentration for each condition (unstimulated, vehicle control, and each AMG-548 concentration).

-

Subtract the mean TNF-α concentration of the unstimulated control from all other values to determine the net LPS-induced TNF-α production.

-

Calculate the percentage inhibition of TNF-α production for each AMG-548 concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the AMG-548 concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of AMG-548 that causes 50% inhibition of TNF-α production) from the dose-response curve using non-linear regression analysis.

-

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AMG-548 Dihydrochloride and its Interaction with the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG-548 dihydrochloride, a compound initially developed as a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, and its subsequent discovery as an inhibitor of the canonical Wnt signaling pathway. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.

Introduction: From p38 MAPK to Wnt Signaling Inhibition

AMG-548 is an orally active and selective inhibitor of p38α MAPK, with a high affinity (Ki) of 0.5 nM.[1][2] It also demonstrates potent activity in cellular assays, such as inhibiting TNFα production in lipopolysaccharide (LPS)-stimulated whole blood with an IC50 of 3 nM.[2][3] While extensively characterized as a p38 MAPK inhibitor, further investigation revealed that AMG-548 also modulates the Wnt/β-catenin signaling cascade.[2][3][4]

Crucially, the inhibition of the Wnt pathway by AMG-548 is not mediated by its primary target, p38 MAPK. Instead, this effect is attributed to off-target activity against Casein Kinase 1 (CK1) isoforms δ and ε.[4] This discovery has significant implications for the interpretation of studies using AMG-548 and highlights the importance of comprehensive kinase profiling. This guide will focus on this off-target effect and its implications for Wnt signaling research.

Quantitative Data Presentation

The inhibitory activity of this compound against its primary p38 MAPK targets and its off-target Wnt pathway-related kinases are summarized below. This data is compiled from in vitro kinase assays and cell-based functional screens.

Table 1: Inhibitory Activity of AMG-548 against p38 MAPK Isoforms

| Target | Inhibition Constant (Ki) |

| p38α | 0.5 nM |

| p38β | 36 nM |

| p38γ | 2600 nM |

| p38δ | 4100 nM |

| JNK2 | 39 nM |

| JNK3 | 61 nM |

Data sourced from MedChemExpress.[2][3]

Table 2: Inhibitory Activity of AMG-548 on Wnt Signaling and Related Kinases

| Assay/Target | IC50 Value |

| Wnt-3a-stimulated β-catenin nuclear entry | 1.1 µM |

| Casein Kinase 1δ (CK1δ) | 0.24 µM |

| Casein Kinase 1ε (CK1ε) | 0.08 µM |

Data sourced from Verkaar F, et al. (2011).[4]

Table 3: Cellular Functional Assays related to Inflammation

| Assay | IC50 Value |

| LPS-stimulated TNFα production (human whole blood) | 3 nM |

| LPS-stimulated IL-1β production (human whole blood) | 7 nM |

| TNFα-induced IL-8 production (human whole blood) | 0.7 nM |

| IL-1β-induced IL-6 production (human whole blood) | 1.3 nM |

Data sourced from MedChemExpress.[2][3]

Mechanism of Action in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. In the "off-state" (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

In the "on-state," Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the phosphorylation of LRP5/6, which in turn inactivates the destruction complex. As a result, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes.

CK1δ and CK1ε are key positive regulators of the Wnt pathway, involved in the phosphorylation of both LRP6 and β-catenin (priming it for GSK3 phosphorylation). AMG-548 exerts its inhibitory effect on this pathway by directly inhibiting the kinase activity of CK1δ and CK1ε.[4] This inhibition prevents the necessary phosphorylation events that lead to the stabilization of β-catenin, thereby keeping the pathway in an "off-state" even in the presence of Wnt ligands.

For comparison, another class of Wnt pathway inhibitors, the Tankyrase inhibitors (e.g., XAV939), function differently. Tankyrases are poly(ADP-ribose) polymerases that mark the destruction complex scaffold protein, Axin, for degradation. By inhibiting Tankyrase, these compounds lead to the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex and suppresses Wnt signaling.

Caption: Canonical Wnt signaling and points of inhibition by AMG-548 and Tankyrase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This cell-based assay was used to quantify the inhibition of Wnt-3a-stimulated nuclear entry of β-catenin by AMG-548.[4]

-

Principle: The assay relies on the complementation of two fragments of the β-galactosidase enzyme. β-catenin is tagged with a small peptide fragment of the enzyme. The larger, corresponding fragment of the enzyme is expressed exclusively in the nucleus. When Wnt signaling is activated, the β-catenin-peptide fusion protein translocates to the nucleus, where it complements the larger fragment, reconstituting a functional β-galactosidase enzyme. The enzyme's activity, measured by a luminescent or colorimetric substrate, is directly proportional to the amount of nuclear β-catenin.

-

Cell Line: HEK293 cells stably expressing the nuclear β-galactosidase fragment and transiently transfected with the β-catenin-peptide fragment fusion construct.

-

Protocol Outline:

-

Cell Plating: Plate the engineered HEK293 cells in 96-well or 384-well plates.

-

Compound Treatment: Add serial dilutions of AMG-548 to the wells.

-

Wnt Stimulation: Add a constant concentration of recombinant Wnt-3a (e.g., 10 nM) to all wells except for the negative controls to stimulate β-catenin nuclear translocation.

-

Incubation: Incubate the plates for a defined period (e.g., 4-6 hours) at 37°C.

-

Lysis and Detection: Lyse the cells and add the β-galactosidase substrate (e.g., a luminescent substrate like Galacto-Star™).

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the data to controls (no Wnt stimulation and Wnt stimulation with vehicle) and plot the dose-response curve to calculate the IC50 value.

-

References

AMG-548 Dihydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This document consolidates key chemical and biological data, experimental methodologies, and relevant signaling pathways to support research and development efforts.

Core Compound Identification and Properties

AMG-548 is a well-characterized small molecule inhibitor with distinct properties for its free base and dihydrochloride salt forms. The dihydrochloride salt is often used for its improved solubility and stability in experimental settings.

| Property | This compound | AMG-548 (Free Base) |

| CAS Number | 2518299-32-4[1][2][3] | 864249-60-5[4][5][6] |

| Molecular Formula | C29H29Cl2N5O[3][4] | C29H27N5O[6] |

| Molecular Weight | 534.48 g/mol [3][4] | 461.56 g/mol [6] |

| Purity | ≥98%[4] | ≥98% |

| Appearance | Solid[2][4] | Solid |

Biological Activity and Selectivity

AMG-548 is a highly potent and selective inhibitor of the p38α MAPK isoform. Its selectivity has been profiled against other p38 isoforms and a broader panel of kinases.

In Vitro Kinase Inhibitory Activity

| Target | Ki (nM) | Notes |

| p38α | 0.5[1] | Primary target, showing high-affinity inhibition. |

| p38β | 36[1] | Slight selectivity over p38α. |

| p38γ | 2600[1] | Over 1000-fold selectivity against this isoform.[1] |

| p38δ | 4100[1] | Over 1000-fold selectivity against this isoform.[1] |

| JNK2 | 39[1][5] | Modest selectivity. |

| JNK3 | 61[1][5] | Modest selectivity. |

Cellular and Whole Blood Activity

AMG-548 demonstrates potent inhibition of inflammatory cytokine production in human whole blood assays.

| Assay | IC50 (nM) | Stimulus |

| TNFα Inhibition | 3[1][5] | LPS-stimulated[1][5] |

| IL-1β Inhibition | 7[1][5] | LPS-stimulated[1][5] |

| IL-8 Inhibition | 0.7[1][5] | TNFα-induced[1][5] |

| IL-6 Inhibition | 1.3[1][5] | IL-1β-induced[1][5] |

Signaling Pathways

AMG-548 primarily exerts its effects through the inhibition of the p38 MAPK signaling pathway. Additionally, it has been shown to modulate the Wnt/β-catenin pathway through off-target effects on Casein Kinase 1 (CK1).

Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.

AMG-548 has also been found to inhibit Wnt signaling by directly targeting Casein Kinase 1 isoforms δ and ε.[1][3] This off-target activity is important to consider in the interpretation of experimental results.

Caption: Wnt/β-catenin Signaling and Off-Target Inhibition by AMG-548.

Experimental Protocols

General Stock Solution and Formulation

1. High-Concentration Stock in DMSO:

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: Prepare a stock solution of up to 100 mM. For example, to make a 10 mg/mL stock solution in DMSO, add 100 µL of the DMSO stock to the appropriate volume of buffer or media.

-

Storage: Store stock solutions in solvent at -80°C for up to one year.[5]

2. In Vivo Formulation (Example):

-

Vehicle Composition: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

Protocol:

-

Prepare a 10 mg/mL stock solution in DMSO.

-

For a 1 mL final volume, take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL.[1]

-

-

Note: This protocol yields a clear solution of at least 1 mg/mL. The saturation point is not specified and should be determined empirically.[1]

Human Whole Blood Assay for TNFα Inhibition

This assay is used to determine the potency of AMG-548 in a complex biological matrix.

Caption: Workflow for Whole Blood TNFα Inhibition Assay.

-

Blood Collection: Obtain fresh human whole blood using an anticoagulant such as heparin.

-

Compound Incubation: Pre-incubate the blood with serial dilutions of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration sufficient to elicit a robust TNFα response (e.g., 100 ng/mL).

-

Incubation: Incubate the samples for an appropriate time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.

-

Plasma Collection: Pellet the blood cells by centrifugation and collect the supernatant (plasma).

-

Quantification: Measure the concentration of TNFα in the plasma using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the TNFα concentration against the logarithm of the AMG-548 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of p38α MAPK in various biological processes, particularly in inflammation. Its high potency and selectivity, coupled with its oral bioavailability, have made it a subject of interest in drug discovery. Researchers using this compound should be aware of its off-target effects on the Wnt/β-catenin pathway via CK1 inhibition to ensure accurate interpretation of their findings. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Selective p38α 抑制剂 | MCE [medchemexpress.cn]

- 3. AMG-548 (dihydrochloride) - Immunomart [immunomart.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 化合物 this compound|T10298L2|TargetMol - ChemicalBook [chemicalbook.com]

- 6. Amg-548 | C29H27N5O | CID 11167112 - PubChem [pubchem.ncbi.nlm.nih.gov]

AMG-548 Dihydrochloride: An In-Depth Technical Guide to In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay profile of AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The document details its kinase selectivity, mechanism of action, and provides a representative protocol for conducting in vitro kinase assays to evaluate its inhibitory activity.

Introduction to this compound

AMG-548 is an orally active and selective inhibitor of p38α, a key enzyme in the MAPK signaling pathway that is implicated in inflammatory responses.[1][2] The dihydrochloride salt of AMG-548 is often used in research settings. This compound has demonstrated high potency and selectivity, making it a valuable tool for studying the roles of p38α in various cellular processes and a potential therapeutic agent.[1][3]

Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a high degree of selectivity for p38α. The following table summarizes the quantitative data on its kinase inhibition.

| Kinase Target | Inhibition Constant (Ki) | IC50 |

| p38α | 0.5 nM[1][2][4] | |

| p38β | 36 nM (or 3.6 nM)[1][4] | |

| p38γ | 2600 nM[1][4] | |

| p38δ | 4100 nM[1][4] | |

| JNK2 | 39 nM[1][4] | |

| JNK3 | 61 nM[1][4] | |

| JNK1 | 11480 nM[4][5] | |

| dog p38α | 5.0 nM[4][5] | |

| Whole blood LPS-stimulated TNFα | 3 nM[1][2][3][4] | |

| Whole blood LPS-stimulated IL-1β | 7 nM[4][6] | |

| TNFα-induced IL-8 | 0.7 nM[4][6] | |

| IL-1β-induced IL-6 | 1.3 nM[4][6] |

Note: A discrepancy exists in the reported Ki value for p38β, with some sources stating 36 nM and others 3.6 nM. Researchers should consult primary literature for clarification.

Beyond the p38 family, AMG-548 also inhibits Wnt signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[1][2][4] It displays over 1000-fold selectivity against 36 other kinases.[3]

Mechanism of Action and Signaling Pathway

AMG-548 exerts its inhibitory effect by competing with ATP for binding to the active site of p38α kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the p38 MAPK signaling cascade. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNFα and IL-1β.

Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.

Experimental Protocol: In Vitro Kinase Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against p38α kinase. This protocol is based on general kinase assay principles and may require optimization for specific laboratory conditions.

Objective: To determine the IC50 value of this compound for the inhibition of p38α kinase activity.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated peptide substrate (e.g., Biotin-MEF2A)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody)

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In a microplate well, combine the recombinant p38α kinase and the biotinylated peptide substrate in the kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding the detection reagent (e.g., Eu-anti-phospho-substrate antibody in a solution containing EDTA). The EDTA will chelate the Mg2+ required for kinase activity.

-

Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each AMG-548 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General Workflow for an In Vitro Kinase Assay.

Conclusion

This compound is a highly potent and selective inhibitor of p38α kinase. Its well-characterized in vitro activity makes it a critical tool for researchers investigating inflammatory diseases and other p38α-mediated pathologies. The provided data and representative protocol offer a solid foundation for designing and executing in vitro kinase assays to further explore the therapeutic potential of this compound.

References

AMG-548 Dihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 dihydrochloride is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the development of therapies for inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the target validation of AMG-548, including its biochemical and cellular activity, selectivity profile, and effects on relevant signaling pathways. The information is presented to aid researchers and drug development professionals in understanding the preclinical validation of this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value (nM) | Reference |

| p38α | Ki | 0.5 | [1][2][3] |

| p38β | Ki | 3.6 - 36 | [1][2][3] |

| p38γ | Ki | 2600 | [1][2][3] |

| p38δ | Ki | 4100 | [1][2][3] |

| JNK2 | Ki | 39 | [1][2] |

| JNK3 | Ki | 61 | [1][2] |

| Casein Kinase 1δ | Cellular Assay | >80% inhib. at 10µM | [4] |

| Casein Kinase 1ε | Cellular Assay | >80% inhib. at 10µM | [4] |

Table 2: Cellular Activity of this compound in Human Whole Blood

| Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |

| LPS | TNFα | 3 | [1][2][5] |

| LPS | IL-1β | 7 | [1][2] |

| TNFα | IL-8 | 0.7 | [1][2] |

| IL-1β | IL-6 | 1.3 | [1][2] |

Experimental Protocols

This section details representative protocols for the key experiments used to validate the target of AMG-548.

In Vitro Kinase Inhibition Assay (p38α)

This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase, such as a LanthaScreen™ TR-FRET assay.

Objective: To determine the Ki or IC50 value of AMG-548 against p38α kinase.

Materials:

-

Recombinant human p38α (MAPK14)

-

Fluorescein-labeled substrate peptide (e.g., ATF2-derived peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted in DMSO

-

TR-FRET detection reagents: Terbium-labeled anti-phospho-substrate antibody and EDTA-containing stop solution

-

384-well assay plates

Procedure:

-

Kinase Reaction:

-

Prepare a solution of the p38α substrate and ATP in kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of the serially diluted AMG-548 or DMSO (vehicle control).

-

Add 5 µL of the substrate/ATP solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of diluted p38α enzyme. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the TR-FRET stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio (520 nm / 495 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the AMG-548 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km.

-

Kinase Selectivity Profiling

To determine the selectivity of AMG-548, a broad panel of kinases is screened using an assay format similar to the one described above.

Objective: To assess the inhibitory activity of AMG-548 against a large number of kinases to determine its selectivity profile.

Procedure:

-

A fixed, high concentration of AMG-548 (e.g., 1 or 10 µM) is tested against a panel of purified kinases (e.g., >100 kinases) in a primary screen.

-

For any kinase showing significant inhibition (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value, as described in the p38α kinase inhibition assay protocol.

-

The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (p38α).

Human Whole Blood Assay for Cytokine Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.

Objective: To determine the IC50 of AMG-548 for the inhibition of LPS-induced TNFα and IL-6 production in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

RPMI 1640 cell culture medium.

-

This compound, serially diluted in DMSO.

-

96-well cell culture plates.

-

ELISA kits for human TNFα and IL-6.

Procedure:

-

Blood Stimulation:

-

Dilute the heparinized whole blood 1:5 with RPMI 1640 medium.

-

In a 96-well plate, add 2 µL of serially diluted AMG-548 or DMSO (vehicle control).

-

Add 180 µL of the diluted whole blood to each well.

-

Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Add 20 µL of LPS solution to achieve a final concentration of 10-100 ng/mL.

-

Incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

Centrifuge the plate at 1,000 x g for 10 minutes.

-

Collect the plasma supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of TNFα and IL-6 in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cytokine concentration against the logarithm of the AMG-548 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 values.

-

Wnt/β-Catenin Signaling Assay (Luciferase Reporter Assay)

This cell-based assay is used to investigate the off-target effects of AMG-548 on the Wnt signaling pathway.

Objective: To determine if AMG-548 inhibits Wnt/β-catenin signaling.

Materials:

-

HEK293T cells (or other suitable cell line).

-

SuperTOPFlash TCF/LEF luciferase reporter plasmid.

-

Renilla luciferase control plasmid (for normalization).

-

Wnt3a-conditioned medium or purified Wnt3a protein.

-

Lipofectamine or other transfection reagent.

-

This compound.

-

Dual-Luciferase® Reporter Assay System.

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serially diluted AMG-548 or DMSO for 1 hour.

-

Stimulate the cells with Wnt3a-conditioned medium or purified Wnt3a for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the AMG-548 concentration to determine the effect on Wnt signaling.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by AMG-548 and a typical experimental workflow for its characterization.

Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.

Caption: Off-Target Inhibition of Wnt/β-Catenin Signaling by AMG-548.

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

The data presented in this technical guide validate p38α as the primary target of this compound. Its high potency and selectivity, coupled with its efficacy in cellular models of inflammation, underscore its potential as a therapeutic agent. However, the off-target activity on the Wnt/β-catenin signaling pathway through inhibition of Casein Kinase 1δ/ε is a critical finding that must be considered in its further development and potential therapeutic applications. The detailed protocols and workflows provided herein offer a framework for the continued investigation and characterization of this and other kinase inhibitors.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.jp [promega.jp]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

The Role of p38 Alpha in Cellular Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) alpha, also known as MAPK14, is a critical serine/threonine kinase that plays a central role in the cellular response to a wide array of extracellular stimuli and stressors.[1] Activated by inflammatory cytokines, ultraviolet irradiation, heat shock, osmotic shock, and other environmental insults, p38 alpha is a key regulator of cellular processes including inflammation, apoptosis, cell cycle progression, and differentiation.[1] Its ubiquitous expression and involvement in numerous pathological conditions have made it a significant target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core aspects of p38 alpha signaling in the cellular stress response, tailored for researchers, scientists, and drug development professionals.

p38 Alpha Signaling Pathways

The activation of p38 alpha is primarily mediated through a three-tiered kinase cascade, though alternative activation mechanisms also exist.

Canonical Activation Pathway

The canonical p38 MAPK signaling cascade is initiated by a variety of upstream stress signals that activate a MAP kinase kinase kinase (MAPKKK). These MAPKKKs, which include ASK1, TAK1, and MLKs, then phosphorylate and activate a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[2] These dual-specificity kinases, in turn, dually phosphorylate p38 alpha on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full activation.[1]

Non-Canonical Activation Pathways

p38 alpha can also be activated through MAPKK-independent mechanisms. One such pathway involves the transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), which can directly bind to p38 alpha and induce its autophosphorylation and activation. This mode of activation has been implicated in specific cellular contexts and responses.

Downstream Targets and Cellular Responses

Once activated, p38 alpha phosphorylates a plethora of downstream substrates, leading to a wide range of cellular responses. These targets include other protein kinases, transcription factors, and other cellular proteins.

Key Downstream Kinases

-

MAPK-activated protein kinase 2/3 (MK2/3): Key substrates of p38 alpha that are involved in the regulation of cytokine production and cell migration.

-

Mitogen- and stress-activated protein kinase 1/2 (MSK1/2): Involved in the phosphorylation of transcription factors such as CREB and ATF1.

Regulation of Transcription Factors

Activated p38 alpha can translocate to the nucleus and phosphorylate numerous transcription factors, thereby regulating gene expression. Key transcription factors targeted by p38 alpha include:

-

Activating transcription factor 2 (ATF2)

-

Myocyte enhancer factor 2 (MEF2)

-

p53

-

c-Jun

The phosphorylation of these factors modulates the expression of genes involved in inflammation, apoptosis, and cell cycle control.

Role in Specific Stress Responses

Inflammatory Response

p38 alpha is a central mediator of the inflammatory response. It is activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Activated p38 alpha, in turn, regulates the production of these and other inflammatory mediators, including IL-6 and cyclooxygenase-2 (COX-2), creating a positive feedback loop that can amplify the inflammatory cascade.[3][4][5]

Oxidative Stress

In response to oxidative stress, p38 alpha activation can have dual roles. It can promote cell survival by upregulating the expression of antioxidant enzymes.[6] Conversely, under conditions of severe oxidative stress, p38 alpha can contribute to apoptosis.

DNA Damage Response

Upon DNA damage, p38 alpha is activated and participates in the induction of cell cycle checkpoints, particularly at the G1/S and G2/M transitions, allowing time for DNA repair.[7] If the damage is irreparable, p38 alpha can contribute to the initiation of apoptosis.

Endoplasmic Reticulum (ER) Stress

ER stress, caused by the accumulation of unfolded or misfolded proteins, also leads to the activation of p38 alpha. In this context, p38 alpha can mediate both pro-survival and pro-apoptotic signals, depending on the severity and duration of the stress.

Data Presentation

Table 1: Inhibitor Activity on p38 Alpha

| Inhibitor | IC50 (p38α) | Cell Line | Reference |

| BIRB 796 (Doramapimod) | 38 nM | Cell-free assay | [8][9] |

| SB203580 | 1-10 µM (working concentration) | Various | [10] |

Table 2: Quantitative Effects of p38 Alpha Modulation on Cellular Processes

| Stimulus/Inhibitor | Cell Line | Effect | Fold Change/Percentage | Reference |

| Anisomycin | HeLa | p38 phosphorylation | Dose-dependent increase | [11] |

| Anisomycin + SB203580 | HeLa | Inhibition of p38 phosphorylation | Dose-dependent decrease | [11] |

| TNF-α | Sertoli cells | IL-6 production | Strongly inhibited by SB203580 | [3] |

| LPS | J774 macrophages | p38 MAPK activity | ~1.6-fold increase | [12] |

| α1(IV)NC1 | Mouse Retinal Endothelial Cells | Apoptosis | ~74% of cells | [13][14] |

| BIRB 796 | U87 Glioblastoma | Cell Cycle Arrest (G2/M) | Dose-dependent increase | [15] |

| Etoposide + SB203580 | Daudi B-cell lymphoma | Apoptosis | Augmented | [16] |

| p38α siRNA | Human Cardiac Fibroblasts | IL-6 and MMP-3 mRNA expression | >50% reduction |

Experimental Protocols

In Vitro p38 Alpha Kinase Assay

This protocol is for measuring the kinase activity of p38 alpha in vitro using a non-radioactive, luminescence-based assay.

Materials:

-

Recombinant active p38 alpha enzyme

-

p38 alpha substrate (e.g., ATF2)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant p38 alpha enzyme, and the substrate.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10-100 µM.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Terminate Kinase Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blotting for Phospho-p38 Alpha

This protocol details the detection of phosphorylated (activated) p38 alpha in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody: anti-total p38 MAPK (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total p38 MAPK antibody to normalize for protein loading.

Immunoprecipitation of p38 Alpha

This protocol describes the isolation of p38 alpha and its interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-p38 alpha antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-p38 alpha antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Conclusion

p38 alpha MAPK is a multifaceted signaling molecule that is integral to the cellular stress response. Its intricate network of upstream activators, downstream targets, and diverse cellular functions underscores its importance in both physiological and pathological processes. A thorough understanding of the p38 alpha signaling pathway is crucial for the development of novel therapeutic strategies targeting a wide range of diseases, including inflammatory disorders and cancer. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex role of p38 alpha in cellular homeostasis and disease.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioredoxin negatively regulates p38 MAP kinase activation and IL-6 production by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. invivogen.com [invivogen.com]

- 11. licorbio.com [licorbio.com]

- 12. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAK and p38-MAP Kinase-Dependent Activation of Apoptosis and Caspase-3 in Retinal Endothelial Cells by α1(IV)NC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. p38 MAP kinase plays a role in G2 checkpoint activation and inhibits apoptosis of human B cell lymphoma cells treated with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMG-548 Dihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] AMG-548 exhibits high affinity for p38α with a Ki value of 0.5 nM.[1][5][6] It also shows activity against p38β (Ki = 3.6 - 36 nM) but is significantly less potent against p38γ and p38δ (Ki = 2600-4100 nM).[1][5][6][7] Additionally, AMG-548 has been shown to inhibit Casein Kinase 1 (CK1) isoforms δ and ε, which can impact the Wnt/β-catenin signaling pathway.[6][7]

These application notes provide detailed protocols for cell-based assays to characterize the activity of AMG-548 dihydrochloride. The described assays will enable researchers to assess its inhibitory potency on the p38 MAPK pathway through the measurement of cytokine release and direct target phosphorylation, as well as to investigate its effects on the Wnt/β-catenin signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of AMG-548

| Target | Parameter | Value | Reference |

| p38α | Ki | 0.5 nM | [1][5][6] |

| p38β | Ki | 3.6 - 36 nM | [1][6][7] |

| p38γ | Ki | 2600 nM | [1][6][7] |

| p38δ | Ki | 4100 nM | [1][6][7] |

| JNK2 | Ki | 39 nM | [6][7] |

| JNK3 | Ki | 61 nM | [6][7] |

| LPS-stimulated TNFα release (human whole blood) | IC50 | 3 nM | [1][3][5][6][7] |

| LPS-stimulated IL-1β release (human whole blood) | IC50 | 7 nM | [5][7] |

| TNFα-induced IL-8 release (human whole blood) | IC50 | 0.7 nM | [6][7] |

| IL-1β-induced IL-6 release (human whole blood) | IC50 | 1.3 nM | [6][7] |

Table 2: Solubility and Storage of this compound

| Property | Value | Reference |

| Solubility | ||

| DMSO | 30 mg/mL | [5] |

| Ethanol | 30 mg/mL | [5] |

| Storage | ||

| Lyophilized | -20°C, desiccated | [4] |

| In solution | -20°C for up to 1 month, -80°C for up to 6 months | [6][7] |

Mandatory Visualizations

Caption: p38 MAPK signaling pathway leading to TNF-α release.

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of AMG-548 on CK1.

Caption: Workflow for measuring TNF-α release in response to LPS stimulation.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay measures the potency of AMG-548 in inhibiting the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-